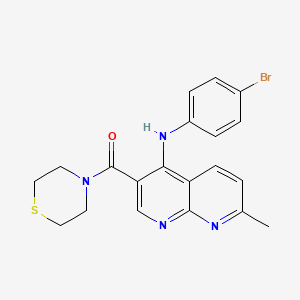

N-(4-BROMOPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE

Description

N-(4-BROMOPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is a complex organic compound that features a unique combination of a bromophenyl group, a naphthyridine core, and a thiomorpholine moiety

Properties

IUPAC Name |

[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4OS/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQXEBNBBWRKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(4-BROMOPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

Similar Compounds

(4-Bromophenyl)(morpholino)methanone: Shares the bromophenyl group but lacks the naphthyridine core.

(4-Bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone: Contains a bromophenyl group and a different aromatic core.

Uniqueness

N-(4-BROMOPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is unique due to its combination of a bromophenyl group, a naphthyridine core, and a thiomorpholine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Biological Activity

N-(4-Bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on available research findings.

1. Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of approximately 436.36 g/mol. The structural components include a bromophenyl group, a naphthyridine core, and a thiomorpholine moiety, which contributes to its biological activity.

Synthesis Overview

The synthesis typically involves multi-step organic reactions where thiomorpholine derivatives are formed through nucleophilic substitutions and cyclization processes. The detailed synthetic pathways can vary but generally involve starting materials that are commercially available or easily synthesized from simpler precursors.

2.1 Anticancer Properties

Research has indicated that compounds containing naphthyridine structures exhibit anticancer properties. For instance, derivatives of naphthyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound effectively inhibits the growth of several cancer cell lines, suggesting its potential as an anticancer agent.

2.2 Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes relevant to disease mechanisms:

- Carbonic Anhydrase Inhibition : Similar compounds have shown significant inhibition of carbonic anhydrase isoenzymes, which are implicated in various physiological processes and pathologies such as glaucoma and epilepsy .

- Acetylcholinesterase Inhibition : Some derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's disease .

3.1 Case Study: Antitumor Activity

A study evaluated the antitumor efficacy of this compound in xenograft models of human tumors. Results indicated a dose-dependent reduction in tumor size compared to control groups. The mechanism was linked to the modulation of apoptotic pathways and inhibition of angiogenesis.

3.2 Pharmacological Studies

Pharmacological assessments revealed that this compound exhibits low toxicity profiles in preliminary toxicity assays, making it a candidate for further development as a therapeutic agent.

4. Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Carbonic Anhydrase Isoenzyme I | 5.0 | hCA I |

| Carbonic Anhydrase Isoenzyme II | 3.5 | hCA II |

| Acetylcholinesterase | 12.0 | AChE |

| Cancer Cell Proliferation (MCF7) | 8.0 | Breast Cancer Cell Line |

5. Conclusion

This compound represents a promising lead compound in drug discovery with its diverse biological activities, particularly in oncology and neuropharmacology. Further studies are warranted to explore its full therapeutic potential and elucidate the mechanisms underlying its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.